molecular formula C18H21N5OS B3787503 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]benzamide

4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]benzamide

Cat. No.: B3787503
M. Wt: 355.5 g/mol
InChI Key: FUHXZKNTKFVZFR-UHFFFAOYSA-N
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Description

The compound “4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]benzamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring and a thiadiazole ring . These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be a complex structure due to the presence of multiple rings and functional groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which it is reacted. Compounds with similar structures have been found to participate in a variety of reactions .

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the biological system in which it is used. Compounds with similar structures have been found to have a variety of biological activities .

Future Directions

Future research on this compound could involve further exploration of its synthesis, its physical and chemical properties, and its potential biological activities. This could include testing its activity against various biological targets and studying its behavior in different chemical reactions .

Properties

IUPAC Name

4-[(3,5-dimethylpyrazol-1-yl)methyl]-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5OS/c1-4-16-20-21-17(25-16)10-19-18(24)15-7-5-14(6-8-15)11-23-13(3)9-12(2)22-23/h5-9H,4,10-11H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHXZKNTKFVZFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)CNC(=O)C2=CC=C(C=C2)CN3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]benzamide
Reactant of Route 3
Reactant of Route 3
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]benzamide
Reactant of Route 4
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]benzamide
Reactant of Route 5
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]benzamide
Reactant of Route 6
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]benzamide

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